An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyethanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyethanol
Introduction: Understanding a Versatile Glycol Ether
2-Methoxyethanol (CAS No. 109-86-4), commonly known by trade names such as Methyl Cellosolve or Dowanol EM, is a bifunctional organic compound, possessing both an ether and a primary alcohol functional group.[1][2] This structure imparts a unique set of properties, most notably its miscibility with water and a wide range of organic solvents.[3] Historically, its excellent solvency for resins, dyes, and lacquers made it a staple in industrial applications, from protective coatings to printing inks.[4]
However, a deeper understanding of its metabolic pathway and associated toxicological profile has necessitated stringent handling protocols and has led to its substitution in many consumer products.[5][6] For the research and drug development professional, a comprehensive grasp of 2-methoxyethanol's physical and chemical characteristics is not merely academic; it is a prerequisite for its safe handling, effective use in synthesis, and the interpretation of experimental outcomes. This guide provides a detailed examination of these properties, grounded in authoritative data, to support its appropriate and safe application in a laboratory setting.
Compound Identification and Molecular Structure
Correctly identifying a chemical reagent is the foundational step of any scientific protocol. 2-Methoxyethanol is classified as a hydroxyether, specifically ethanol substituted by a methoxy group at the 2-position.[1][7]
-
IUPAC Name: 2-methoxyethanol[1]
-
CAS Number: 109-86-4[1]
-
Molecular Formula: C₃H₈O₂[1]
-
Molecular Weight: 76.09 g/mol [1]
-
Synonyms: Ethylene glycol monomethyl ether (EGME), Methyl Cellosolve, Methyl glycol, Methyl oxitol.[1][8]
Caption: Molecular structure of 2-Methoxyethanol (C₃H₈O₂).
Core Physical and Chemical Properties
The utility of 2-methoxyethanol as a solvent and reactant is defined by its physical and chemical characteristics. These properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][9] |
| Odor | Mild, ether-like | [7][9] |
| Melting Point | -85 °C / -121 °F | [7][10] |
| Boiling Point | 124-125 °C / 255-257 °F | [7][10] |
| Density | 0.965 g/mL at 25 °C | [7][10] |
| Vapor Density | 2.62 (vs air) | [7] |
| Vapor Pressure | 6.17 mmHg at 20 °C | [7] |
| Water Solubility | Miscible | [2] |
| Solubility (Organic) | Miscible with acetone, ethanol, ether, DMF, and most organic solvents. | [7][11] |
| Refractive Index (n20/D) | 1.402 | [7] |
| Flash Point | 37-46 °C / 102-115 °F | [7][9][12] |
| Autoignition Temp. | 287 °C / 548 °F | [10] |
| Explosive Limits (in air) | 2.5% - 24.5% by volume | [7] |
| log K_ow (Octanol/Water) | -0.77 | [13][14] |
| pKa | 15.7 at 25 °C | [7] |
Spectroscopic Profile for Compound Verification
Spectroscopic analysis is essential for confirming the identity and purity of a substance.
-
¹H NMR: The proton NMR spectrum provides a clear signature. Key expected peaks include a singlet for the methoxy (–OCH₃) protons, and two triplets for the methylene (–CH₂–) protons, reflecting their coupling.[1]
-
¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the three unique carbon environments: the methoxy carbon, the carbon adjacent to the ether oxygen, and the carbon adjacent to the hydroxyl group.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching of the alcohol group. A strong C-O stretching band for the ether linkage appears around 1100 cm⁻¹.[15][16]
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of 2-methoxyethanol typically shows a prominent fragment ion at m/z 45, corresponding to the [CH₂OCH₃]⁺ ion, which is a characteristic fragmentation pattern.[1][17]
Chemical Properties and Reactivity Profile
The dual functionality of 2-methoxyethanol governs its chemical behavior.
Stability and Reactivity
2-Methoxyethanol is generally stable under normal conditions.[7] However, its ether linkage makes it susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[7][18] This is a critical safety consideration, particularly before any distillation process, as concentrating the peroxides can lead to a violent explosion.[18]
The compound is highly reactive with strong oxidizers and strong bases.[3] It is incompatible with acid chlorides and acid anhydrides.[18] Contact with 70% perchloric acid can lead to a violent decomposition.[19]
Thermal Decomposition
Computational studies on the thermal degradation of 2-methoxyethanol indicate that pyrolysis involves multiple complex fission and simple bond scission reactions. The C-O and C-C bonds are identified as the weakest, suggesting they are the most likely points of initial fragmentation under high-temperature conditions.[20] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[19]
Role in Synthesis
In organometallic chemistry, the alcohol group can act as a source of hydride and carbon monoxide, a property utilized in the synthesis of catalysts like Vaska's complex.[6] The hydroxyl group can also undergo standard alcohol reactions, such as esterification and etherification, making it a useful chemical intermediate.[4]
Essential Experimental Protocols for Laboratory Use
Adherence to validated protocols is paramount for both safety and experimental reproducibility.
Protocol: Boiling Point Determination
The boiling point is a fundamental physical constant used to assess purity.
Objective: To determine the atmospheric boiling point of a 2-methoxyethanol sample.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Use a heating mantle with a magnetic stirrer for uniform heating.
-
Sample Preparation: Place 15-20 mL of the 2-methoxyethanol sample and a few boiling chips into the distillation flask.
-
Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Begin heating the flask gently. Observe the liquid for the onset of boiling and the subsequent condensation on the thermometer bulb.
-
Data Recording: Record the temperature at which the vapor condensation is stable on the thermometer bulb and the first drop of distillate is collected. This stable temperature is the boiling point.
-
Correction: If necessary, correct the observed boiling point to standard pressure using a nomograph.
Protocol: Qualitative Peroxide Test for Ethers
This is a non-negotiable safety check before heating or distilling any stored ether.
Objective: To detect the presence of potentially explosive peroxides in a 2-methoxyethanol sample.
Caption: Experimental workflow for the qualitative peroxide test.
Methodology:
-
Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).
-
Sample Testing: In a clean glass test tube, add approximately 1-2 mL of the 2-methoxyethanol to be tested.
-
Reaction: Add an equal volume of the 10% KI solution. Stopper the tube and shake vigorously for one minute.
-
Observation: Allow the layers to separate. The formation of a yellow to dark brown color in the aqueous layer indicates the presence of peroxides. The iodine (I₂) released from the oxidation of iodide (I⁻) by peroxides causes the color change.
-
Interpretation: A colorless or pale yellow result indicates that peroxides are not present at a dangerous level. A dark yellow or brown color indicates a hazardous level of peroxides, and the solvent must not be heated or distilled. It should be decontaminated or disposed of according to institutional safety protocols.
Safety and Toxicological Profile
A thorough understanding of the toxicology of 2-methoxyethanol is critical for minimizing exposure and ensuring personnel safety.
Major Health Hazards
2-Methoxyethanol is classified as harmful if swallowed, inhaled, or in contact with skin.[21][22] It is a reproductive toxicant, with evidence showing it may damage fertility and the unborn child.[21][22] Chronic exposure is toxic to the bone marrow and testicles, with risks of granulocytopenia, anemia, oligospermia (low sperm count), and azoospermia (absence of sperm).[6][23]
-
Acute Effects: Short-term exposure can cause irritation to the eyes, nose, and throat.[3] High levels of exposure may lead to dizziness, weakness, and drowsiness.[3]
-
Chronic Effects: Repeated exposure can lead to damage to the blood, kidneys, and testes in males. Neurological effects such as headaches, personality changes, and tremors have also been reported.
Metabolic Pathway and Mechanism of Toxicity
The toxicity of 2-methoxyethanol is primarily due to its metabolite, 2-methoxyacetic acid (MAA).[6] The parent compound is metabolized in the body by alcohol dehydrogenase. This metabolic activation is the key causal step leading to its harmful effects.[6]
Caption: Metabolic activation of 2-Methoxyethanol to its toxic metabolite.
Handling and Exposure Control
Given its hazards, strict engineering and administrative controls are required.
-
Ventilation: Always handle 2-methoxyethanol in a well-ventilated area or, preferably, within a certified chemical fume hood.[13][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[21][22]
-
Fire Safety: It is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[21][22] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[13][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][22] Storage under a nitrogen atmosphere is recommended to minimize peroxide formation.[19]
Applications in Research and Industry
Despite its hazards, 2-methoxyethanol's unique properties make it valuable in specific, controlled applications:
-
Solvent: It is an effective solvent for cellulose acetate, nitrocellulose, various resins, dyes, and inks.[4][5]
-
Chemical Synthesis: It serves as a reactant and solvent in the synthesis of other organic molecules and organometallic complexes.[4][6]
-
Industrial Additive: It has been used as a jet fuel de-icing additive and in brake fluids.[3]
The trend in many industries has been to replace 2-methoxyethanol with less hazardous glycol ethers where possible.[5]
Conclusion
2-Methoxyethanol is a compound of significant utility, characterized by its excellent solvency and dual chemical functionality. However, these benefits are coupled with substantial health hazards, primarily reproductive and hematological toxicity, driven by its metabolic conversion to 2-methoxyacetic acid. For the scientific community, its use demands a rigorous understanding of its properties, strict adherence to safety protocols—especially regarding peroxide formation and personal exposure—and a commitment to using it only when its specific properties are required and cannot be met by a safer alternative.
References
-
2-Methoxyethanol - DCCEEW. (2022-06-30). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
2-METHOXYETHANOL (METHYL CELLOSOLVE). (2022-09-21). Occupational Safety and Health Administration (OSHA). [Link]
-
2-Methoxyethanol. PubChem, National Institutes of Health (NIH). [Link]
-
Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). (1983). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
Safety Data Sheet: 2-Methoxyethanol. (2025-08-04). Carl ROTH. [Link]
-
2-Methoxyethanol - SAFETY DATA SHEET. (2025-12-25). [Link]
-
Safety Data Sheet: 2-methoxyethanol. (2019-11-27). Chemos GmbH & Co.KG. [Link]
-
Ethylene Glycol Monomethyl Ether. California Office of Environmental Health Hazard Assessment (OEHHA). [Link]
-
2-methoxyethanol – Knowledge and References. Taylor & Francis. [Link]
-
2-METHOXYETHANOL EXTRA PURE. Loba Chemie. [Link]
-
ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol. (2017-05-04). Government of Canada. [Link]
-
2-methoxyethanol. AERU, University of Hertfordshire. [Link]
-
2-Methoxyethanol. Wikipedia. [Link]
-
2-methoxyethanol, 109-86-4. The Good Scents Company. [Link]
-
Chemical Properties of Ethanol, 2-methoxy- (CAS 109-86-4). Cheméo. [Link]
-
Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (2017). ScienceOpen. [Link]
-
109-86-4 CAS | 2-METHOXYETHANOL. Loba Chemie. [Link]
-
2-Methoxyethanol. chemeurope.com. [Link]
-
2-methoxyethanol. Stenutz. [Link]
-
Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. (2021-05-12). ACS Omega. [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245203). Human Metabolome Database. [Link]
-
Ethanol, 2-methoxy-. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Ethanol, 2-methoxy-. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Methyl cellosolve. Sciencemadness Wiki. [Link]
-
Ethanol, 2-methoxy-. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Ethanol, 2-methoxy-. NIST WebBook, National Institute of Standards and Technology. [Link]
Sources
- 1. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl cellosolve - Sciencemadness Wiki [sciencemadness.org]
- 3. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 7. 2-Methoxyethanol | 109-86-4 [chemicalbook.com]
- 8. Ethylene Glycol Monomethyl Ether - OEHHA [oehha.ca.gov]
- 9. 2-METHOXYETHANOL (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]
- 10. 2-Methoxyethanol Meets ACS Specifications GR ACS 109-86-4 [sigmaaldrich.com]
- 11. 2-methoxyethanol [sitem.herts.ac.uk]
- 12. 2-methoxyethanol, 109-86-4 [thegoodscentscompany.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol - Canada.ca [canada.ca]
- 15. 2-Methoxyethanol (109-86-4) IR Spectrum [chemicalbook.com]
- 16. Ethanol, 2-methoxy- [webbook.nist.gov]
- 17. Ethanol, 2-methoxy- [webbook.nist.gov]
- 18. 2-Methoxyethanol CAS#: 109-86-4 [m.chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. scienceopen.com [scienceopen.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. chemos.de [chemos.de]
- 23. 2-Methoxyethanol [chemeurope.com]
